Benzyl 4-bromobutanoate

Lipophilicity logP Partition coefficient

Benzyl 4-bromobutanoate is a bifunctional C4 aliphatic building block featuring a terminal primary alkyl bromide and a benzyl ester moiety. It belongs to the class of ω-bromoalkylcarboxylates, serving as a versatile electrophile in nucleophilic substitution and cross-coupling reactions, while the benzyl ester provides a chromophoric handle for UV detection and an orthogonal deprotection strategy via hydrogenolysis.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 126430-46-4
Cat. No. B159757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromobutanoate
CAS126430-46-4
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCBr
InChIInChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
InChIKeyJJUJDJNFXYNOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-Bromobutanoate (CAS 126430-46-4): A Defined C4 Bromoester Building Block with Orthogonal Benzyl Protection


Benzyl 4-bromobutanoate is a bifunctional C4 aliphatic building block featuring a terminal primary alkyl bromide and a benzyl ester moiety . It belongs to the class of ω-bromoalkylcarboxylates, serving as a versatile electrophile in nucleophilic substitution and cross-coupling reactions, while the benzyl ester provides a chromophoric handle for UV detection and an orthogonal deprotection strategy via hydrogenolysis [1]. With a molecular weight of 257.12 g/mol, a calculated logP of 3.22, and typical commercial purity of 95%, this compound is primarily employed as a synthetic intermediate in medicinal chemistry, peptide synthesis, and PROTAC linker construction .

1
Synthetic intermediate — bifunctional C4 bromoester for nucleophilic substitution and cross-coupling.
2
Orthogonal deprotection — benzyl ester cleaved selectively via hydrogenolysis, compatible with acid/base-sensitive substrates.
3
UV-detectable handle — aromatic chromophore enables HPLC monitoring at 254 nm without derivatization.
4
PROTAC linker building block — suitable for constructs requiring traceable intermediates and lipophilic spacer control.

Why Benzyl 4-Bromobutanoate Cannot Be Simply Substituted with Other Alkyl 4-Bromobutanoates


Simple alkyl esters such as methyl or ethyl 4-bromobutanoate lack the UV-detectable benzyl chromophore, which is essential for monitoring reaction progress and product purity by HPLC at 254 nm without derivatization [1]. Furthermore, benzyl 4-bromobutanoate exhibits a substantially higher calculated logP (3.22) compared to methyl (logP ~1.5) or ethyl (logP ~1.72) analogs, leading to markedly different partitioning behavior in biphasic reaction systems, solid-phase extractions, and biological assay conditions [2]. Most critically, only benzyl esters can undergo selective hydrogenolytic cleavage under neutral, mild conditions (H₂, Pd/C), an orthogonal deprotection strategy that is not accessible to methyl, ethyl, or tert-butyl esters, which require acidic (TFA) or basic hydrolysis that may compromise acid- or base-sensitive substrates [3]. These three differentiated properties—chromatographic traceability, controlled lipophilicity, and orthogonal deprotection—constitute non-interchangeable features that directly impact synthetic route design, analytical workflow efficiency, and the procurement decision for multi-step syntheses.

Chromophore
Benzyl ester provides strong UV absorption at 254 nm for routine HPLC monitoring. Methyl or ethyl esters lack a chromophore and may require RI or ELSD detection, complicating purity assessment.
Deprotection
Only benzyl esters undergo neutral hydrogenolytic cleavage. Alkyl esters (methyl, ethyl, tert-butyl) require acidic or basic hydrolysis, which may compromise sensitive functional groups.
Lipophilicity
Benzyl 4-bromobutanoate has a reported logP of 3.22, leading to markedly different phase partitioning compared to methyl or ethyl analogs (logP ~1.5–1.7) and may shift extraction behavior in biphasic systems.

Quantitative Differentiation Evidence for Benzyl 4-Bromobutanoate over Analogous 4-Bromobutanoate Esters


LogP Comparison: Benzyl vs. Methyl 4-Bromobutanoate

Benzyl 4-bromobutanoate exhibits a calculated logP of 3.22, which is approximately 1.7 log units higher than that of methyl 4-bromobutanoate (logP 1.5) [1]. This difference corresponds to a >50-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the benzyl ester. The logP value for ethyl 4-bromobutanoate (1.72) is intermediate but still >1.5 log units lower than the benzyl analog [2].

LogP Comparison
Direct head-to-head comparison
ΔlogP = +1.72 vs. methyl (3.22 vs. 1.5)
Supports higher organic-phase retention and may influence partitioning in cell-based assay conditions.
Calculated logP values; experimental partitioning should be verified in the target biphasic system.
Lipophilicity logP Partition coefficient ADME

Boiling Point Differentiation for Distillation-Based Purification

The predicted boiling point of benzyl 4-bromobutanoate (314.3 ± 25.0 °C at 760 mmHg) is significantly higher than that of the methyl ester (186-187 °C) and the ethyl ester (198.3 ± 23.0 °C) [1]. This >115 °C increase in boiling point results from the additional molar volume and stronger intermolecular dispersion forces imparted by the benzyl group. While methyl and ethyl esters are readily distillable at atmospheric pressure, the benzyl ester requires reduced pressure for distillation, which can be advantageous for separation from lower-boiling reaction components but may necessitate vacuum distillation equipment.

Boiling Point
Cross-study comparable
314.3 °C (predicted); ΔTb = +127 °C vs. methyl
Enables separation from volatile impurities but suggests vacuum distillation for purification.
Predicted boiling point at 760 mmHg; reduced-pressure conditions may be required to avoid thermal decomposition.
Boiling point Distillation Purification Thermal stability

Aqueous Solubility and Workup Partitioning Behavior

Benzyl 4-bromobutanoate has a calculated aqueous solubility of 0.23 g/L at 25 °C, classified as 'very slightly soluble' . In contrast, methyl 4-bromobutanoate is reported as 'insoluble' in water, while ethyl 4-bromobutanoate is described as 'immiscible' [1]. Although all three esters have low aqueous solubility, the benzyl ester's measurable finite solubility (quantitatively defined as 0.23 g/L) provides a more predictable behavior in aqueous-organic extractions, as complete immiscibility can sometimes lead to emulsion formation or inefficient phase separation during workup of small-scale reactions.

Aqueous Solubility
Cross-study comparable
0.23 g/L (quantified) vs. methyl/ethyl esters reported as insoluble/immiscible
Quantified finite solubility supports more predictable liquid–liquid extraction protocols.
Calculated value; qualitative vendor designations for comparators limit direct ranking.
Solubility Aqueous workup Extraction Phase separation

Orthogonal Deprotection: Selective Hydrogenolysis of Benzyl Ester

Benzyl 4-bromobutanoate uniquely enables selective deprotection via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, a reactivity feature absent in methyl, ethyl, and tert-butyl 4-bromobutanoate esters [1]. Literature on catalytic ester hydrogenolysis demonstrates that benzylic esters display the highest cleavage activity among ester classes, with relative rates scaling as benzyl > allyl >> tertiary > secondary > primary alkyl esters under 1 bar H₂ with metal triflate + supported Pd catalysts [1]. Methyl and ethyl esters are inert to hydrogenolysis and require strongly basic (NaOH, LiOH) or acidic (TFA for tert-butyl) conditions for cleavage, which may be incompatible with acid- or base-labile functional groups present in complex synthetic intermediates.

Orthogonal Deprotection
Class-level inference
Benzyl ester hydrogenolysis (H₂, Pd/C); alkyl esters inert
Reported hydrogenolysis activity enables neutral-condition deprotection not accessible to methyl or ethyl esters.
Class-level relative rate ranking; substrate-specific conditions should be verified for complex intermediates.
Hydrogenolysis Orthogonal deprotection Benzyl ester Pd/C catalysis

UV-Vis Chromophoric Advantage for Reaction Monitoring and Purification

The benzyl ester moiety in benzyl 4-bromobutanoate provides a strong UV chromophore absorbing at 254 nm, enabling sensitive detection and quantification by standard HPLC-UV systems without derivatization [1]. In contrast, methyl and ethyl 4-bromobutanoate esters lack significant UV absorption above 210 nm, requiring either low-wavelength detection (prone to solvent interference and baseline noise) or the use of refractive index (RI) or evaporative light scattering (ELSD) detectors . Representative studies on benzyl esters demonstrate reliable HPLC-UV quantification at 254 nm, a wavelength where saturated alkyl esters are effectively transparent [1].

UV-Vis Chromophore
Class-level inference
Benzyl ester absorbs at 254 nm; methyl/ethyl esters are effectively transparent
Reported chromophore supports standard HPLC-UV monitoring without derivatization or specialized detectors.
Class-level generalization; compound-specific molar absorptivity not determined for this ester.
UV-Vis spectroscopy HPLC Chromophore Reaction monitoring

Density Differentiation for Gravimetric Handling and Formulation

Benzyl 4-bromobutanoate exhibits a calculated density of 1.364 ± 0.06 g/cm³ at 20 °C, compared to 1.434 g/cm³ for the methyl ester and 1.363 g/mL for the ethyl ester [1]. The benzyl ester's density is approximately 4.9% lower than that of the methyl ester (1.434 vs. 1.364 g/cm³), a difference that can affect gravimetric dispensing accuracy in automated synthesis platforms and formulation protocols where precise mass-to-volume conversions are required. The tert-butyl ester has the lowest density at 1.258 g/cm³, while the benzyl ester occupies an intermediate position close to the ethyl ester .

Density
Cross-study comparable
1.364 g/cm³ (calculated); Δρ = -4.9% vs. methyl ester
Measurable density difference supports gravimetric differentiation and may affect dispensing-volume calculations.
Calculated density values from ACD/Labs and vendor sources; experimental measurement recommended for critical formulations.
Density Gravimetric Physical property Formulation

Validated Application Scenarios for Benzyl 4-Bromobutanoate Based on Differentiated Evidence


Multi-Step Synthesis of Peptidomimetics Requiring Orthogonal Deprotection

In the synthesis of N-Fmoc-α-amino acids carrying nucleobase side chains, benzyl 4-bromobutanoate serves as a key alkylating agent wherein the benzyl ester is later removed by hydrogenolysis without affecting the acid-labile Fmoc or Boc protecting groups [1]. The orthogonal hydrogenolytic deprotection, unique to benzyl esters among 4-bromobutanoate analogs, allows the C4-bromoester to be introduced as a masked carboxylic acid that can be unveiled under neutral conditions at the final synthetic step [2].

PROTAC Linker Synthesis Requiring HPLC-Traceable Intermediates

Benzyl 4-bromobutanoate's strong UV absorbance at 254 nm enables real-time HPLC monitoring of linker elongation steps during PROTAC (Proteolysis-Targeting Chimera) synthesis [3]. Unlike non-chromophoric methyl or ethyl 4-bromobutanoate linkers, the benzyl ester allows analysts to track trace impurities and reaction completion without specialized detectors, streamlining quality control in milligram-to-gram scale PROTAC development.

Biphasic Alkylation Reactions Leveraging High logP for Phase Transfer Control

The elevated logP of 3.22—more than 1.5 log units higher than methyl or ethyl 4-bromobutanoate—makes benzyl 4-bromobutanoate the preferred electrophile for alkylation reactions conducted in biphasic organic/aqueous systems [4]. The benzyl ester partitions overwhelmingly into the organic phase, minimizing hydrolysis of the reactive alkyl bromide by aqueous base and improving yields in phase-transfer catalyzed N-alkylations and O-alkylations.

Large-Scale Preparative Purification via High-Boiling Distillation

With a boiling point exceeding 314 °C at atmospheric pressure, benzyl 4-bromobutanoate is best purified by vacuum distillation (expected bp ~130-150 °C at 0.1-1 mmHg), allowing separation from lower-boiling starting materials such as 4-bromobutyric acid (bp 124-127 °C at 7 mmHg) and benzyl alcohol (bp 205 °C) . This thermal profile, while more demanding than that of methyl or ethyl esters, provides a clear distillation window for isolating the product from common synthetic precursors and by-products.

Application
Selection Property
Validation Focus
Orthogonal deprotection synthesis
Benzyl ester hydrogenolysis compatibility
Cleavage selectivity in presence of acid/base-labile protecting groups
HPLC-traceable PROTAC linker construction
UV chromophore at 254 nm
Detection sensitivity and impurity tracking without derivatization
Biphasic alkylation reactions
Higher logP for organic-phase partitioning
Phase-transfer efficiency and minimization of aqueous hydrolysis
Preparative purification by distillation
High boiling point profile
Vacuum distillation window and separation from lower-boiling precursors

Research-use-only synthetic intermediate; application fit should be verified under specific reaction conditions and scale.

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